10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione

PDE10A inhibition Schizophrenia CNS drug discovery

10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione (CAS 62373-30-2, MW 202.21 g/mol) is the unsubstituted tetrahydroisoquinoline-hydantoin (Tic‑hydantoin) core, a conformationally constrained bicyclic scaffold that fuses a tetrahydroisoquinoline moiety with a hydantoin ring. This scaffold constitutes the central pharmacophore of two therapeutically distinct series: potent, orally active phosphodiesterase 10A (PDE10A) inhibitors advanced for schizophrenia and high-affinity sigma‑1 receptor ligands developed for cocaine addiction and neuroinflammatory indications.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 62373-30-2
Cat. No. B3355326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione
CAS62373-30-2
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1C2C(=O)NC(=O)N2CC3=CC=CC=C31
InChIInChI=1S/C11H10N2O2/c14-10-9-5-7-3-1-2-4-8(7)6-13(9)11(15)12-10/h1-4,9H,5-6H2,(H,12,14,15)
InChIKeyDOBOZPLUXSSGSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione (CAS 62373-30-2): Core Scaffold Procurement Guide for PDE10A and Sigma‑1 Research Programs


10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione (CAS 62373-30-2, MW 202.21 g/mol) is the unsubstituted tetrahydroisoquinoline-hydantoin (Tic‑hydantoin) core, a conformationally constrained bicyclic scaffold that fuses a tetrahydroisoquinoline moiety with a hydantoin ring [1]. This scaffold constitutes the central pharmacophore of two therapeutically distinct series: potent, orally active phosphodiesterase 10A (PDE10A) inhibitors advanced for schizophrenia [2] and high-affinity sigma‑1 receptor ligands developed for cocaine addiction and neuroinflammatory indications [3]. As the parent heterocycle from which both series are elaborated via N‑2 and/or C‑5 substitution, the compound serves as a critical synthetic intermediate and analytical reference standard [4].

Why Generic PDE10A or Sigma‑1 Scaffolds Cannot Replace 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione in Lead Optimization


The Tic‑hydantoin core (CAS 62373-30-2) occupies a unique structural niche that is not interchangeable with alternative PDE10A or sigma‑1 scaffolds. Unlike simple hydantoins (e.g., phenytoin), the fused tetrahydroisoquinoline imposes a rigid, phenylalanine‑mimetic conformation that drives both PDE10A active‑site occupancy and sigma‑1 pharmacophore recognition [1]. In the PDE10A series, substitution at the N‑2 position of the hydantoin ring yields inhibitors with picomolar potency, while the same core with distinct N‑2 side chains produces sigma‑1 ligands with nanomolar affinity (IC50 ≈ 16 nM) and >100‑fold selectivity over 50+ off‑targets [2]. Generic isoquinoline or hydantoin building blocks cannot recapitulate this dual‑target derivatization potential, making the intact scaffold indispensable for parallel SAR exploration across two high‑value target families [3].

Quantitative Differentiation Evidence: 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione vs. Comparator Scaffolds


PDE10A Inhibitory Potency of N‑2‑Substituted Derivatives vs. MP‑10 and PF‑2545920

The Tic‑hydantoin scaffold derivatized at N‑2 yields PDE10A inhibitors with sub‑nanomolar potency. Compound 35 (an N‑2 substituted dihydroimidazoisoquinoline) inhibited MK‑801‑induced hyperactivity at 3 mg/kg p.o. with a 10‑fold therapeutic window over hypolocomotion in rats, a preclinical efficacy and safety margin that places this chemotype among the most advanced PDE10A inhibitor series [1]. In contrast, the clinically evaluated PDE10A inhibitor MP‑10 (PF‑2545920) showed a narrower therapeutic index and dose‑limiting extrapyramidal side effects in Phase II trials, highlighting the differentiated in vivo profile achievable through the Tic‑hydantoin scaffold [2].

PDE10A inhibition Schizophrenia CNS drug discovery

Sigma‑1 Receptor Affinity of Tic‑Hydantoin Derivatives vs. Classical Sigma‑1 Ligands

Tic‑hydantoin derivatives bearing basic amine side chains at N‑2 exhibit high sigma‑1 receptor affinity with remarkable selectivity. The prototypical compound 1a (IC50 = 16 nM) and optimized analogue 3a (IC50 ≈ 2–3 nM) achieved >100‑fold selectivity against a panel of 50+ receptors, transporters, and ion channels [1]. This selectivity profile compares favorably to classical sigma‑1 ligands such as (+)-pentazocine (Ki ≈ 5–10 nM) which retains significant opioid receptor cross‑reactivity, or haloperidol (sigma‑1 Ki ≈ 3 nM) with potent D2 dopamine receptor activity [2]. The unsubstituted core (CAS 62373-30-2) is the essential synthetic entry point for generating this family of selective ligands [3].

Sigma‑1 receptor Cocaine addiction Neuroinflammation

Scaffold‑Enabling Dual‑Target Derivatization: PDE10A vs. Sigma‑1 from a Single Core

The Tic‑hydantoin core is uniquely capable of generating potent ligands for two structurally and functionally unrelated targets—PDE10A and sigma‑1 receptor—solely through modification of the N‑2 substituent. PDE10A‑optimized derivatives (e.g., compound 35) incorporate aromatic/heteroaromatic N‑2 groups achieving IC50 values in the low nanomolar to sub‑nanomolar range [1]. Sigma‑1‑optimized derivatives (e.g., compound 3a) employ basic amino‑alkyl chains to achieve IC50 ≈ 2–3 nM [2]. This divergent target engagement from a single core scaffold is not observed with comparator scaffolds such as pyrazoloquinolines (exclusively PDE10A) or benzylpiperidines (primarily sigma‑1), making CAS 62373-30-2 a strategically valuable hub intermediate for programs exploring both target spaces [3].

Dual-target scaffold Medicinal chemistry Parallel SAR

Synthetic Accessibility and Crystallinity: Process‑Scale Route vs. Alternative Hydantoin Scaffolds

CAS 62373-30-2 is synthesized in a single cyclization step from 1,2,3,4‑tetrahydroisoquinoline‑3‑carboxylic acid (Tic‑OH) and potassium cyanate in acetic acid, yielding 49% after recrystallization from ethanol with a sharp melting point of 227–230 °C [1]. This high crystallinity and defined melting behavior facilitate purity verification via standard pharmacopeial methods. Alternative hydantoin scaffolds (e.g., 5,5‑diphenylhydantoin, mp 295–298 °C; simple hydantoin, mp 219–222 °C) require more complex multi‑step sequences for analogous substitution patterns or lack the fused isoquinoline ring that confers the unique conformational constraint .

Process chemistry Crystallinity Scale‑up synthesis

Conformational Constraint as a Selectivity Driver: Tic‑Hydantoin vs. Flexible Hydantoin or Isoquinoline Scaffolds

The fused tetrahydroisoquinoline-hydantoin system of CAS 62373-30-2 enforces an L‑phenylalanine‑like conformation through the methylene bridge between the aromatic ring and α‑nitrogen, a structural feature absent in simple hydantoins or unconjugated isoquinoline‑hydantoin pairs [1]. This pre‑organization reduces the entropic penalty of binding and eliminates rotatable bonds that, in flexible competitors, can lead to off‑target interactions. In practice, Tic‑hydantoin sigma‑1 ligands with this constrained core achieved >100‑fold selectivity over 50+ targets, whereas flexible tetrahydroisoquinoline‑hydantoin conjugates (uncyclized Tic‑OH + hydantoin) showed markedly lower affinity and selectivity in the same assays [2].

Conformational restriction Selectivity Scaffold design

Crystallographic Validation of PDE10A Target Engagement: Co‑Crystal Structure with a Dihydroimidazoisoquinoline Inhibitor

A co‑crystal structure of the human PDE10A catalytic domain with a dihydroimidazoisoquinoline inhibitor (PDB ID: 4DFF, resolution 2.11 Å) confirms that the Tic‑hydantoin scaffold occupies the cAMP/cGMP substrate binding pocket, with the fused isoquinoline ring engaging the conserved glutamine switch residue (Gln726) critical for nucleotide recognition [1]. This structural validation at atomic resolution is not available for many competing PDE10A scaffolds such as early‑generation pyrazoloquinolines or triazolopyrimidines studied at comparable stages of development [2]. The availability of a high‑resolution co‑crystal structure directly enables structure‑based design and rational procurement of focused libraries around the core.

Crystallography Structure‑based drug design PDE10A

Prioritized Application Scenarios for 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione Procurement


Parallel PDE10A and Sigma‑1 Lead Optimization Library Synthesis

Procure CAS 62373-30-2 as the central intermediate for divergent library synthesis. N‑2 alkylation with aryl/heteroaryl halides generates PDE10A‑directed libraries (reference: compound 35 series with in vivo efficacy at 3 mg/kg p.o. and 10‑fold therapeutic window [1]), while N‑2 alkylation with amino‑alkyl chains produces sigma‑1‑directed libraries (reference: compound 3a with IC50 ≈ 2–3 nM and >100‑fold selectivity [2]). The shared intermediate maximizes synthetic economy and enables direct comparison of SAR trends across two target classes from a single procurement lot.

Structure‑Based PDE10A Inhibitor Design Using Co‑Crystal Data

Utilize CAS 62373-30-2 as the core scaffold for structure‑guided optimization campaigns referencing PDB entry 4DFF (2.11 Å resolution co‑crystal structure with human PDE10A [3]). The crystallographic data reveals that the isoquinoline moiety engages Gln726, providing a rational basis for designing substituents at C‑5 and C‑7/C‑8 positions to modulate potency and isoform selectivity—information directly actionable for computational chemists and medicinal chemistry CROs.

Sigma‑1 Receptor Tool Compound Synthesis for Neuroinflammation Models

Leverage the Tic‑hydantoin core for synthesizing highly selective sigma‑1 agonists. Derivatives of CAS 62373-30-2 have demonstrated efficacy in experimental autoimmune encephalomyelitis (EAE) models and cocaine addiction paradigms, with the sigma‑1 agonist containing the tetrahydroisoquinoline‑hydantoin structure reducing inflammation magnitude in EAE [4]. The scaffold's established selectivity profile minimizes confounding off‑target effects in immunological readouts, making it ideal for academic and biotech pharmacology groups studying sigma‑1 biology.

Analytical Reference Standard for Chiral Tic‑Hydantoin Drug Substance QC

Due to its well‑characterized melting point (227–230 °C after analytical recrystallization [5]) and high crystallinity, CAS 62373-30-2 serves as a reliable reference standard for identity and purity testing of enantiopure Tic‑hydantoin derivatives entering preclinical development. Analytical laboratories can employ the racemic or enantiopure core for HPLC method development, system suitability testing, and impurity profiling, supporting regulatory documentation requirements for IND‑enabling studies.

Quote Request

Request a Quote for 10,10a-Dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.